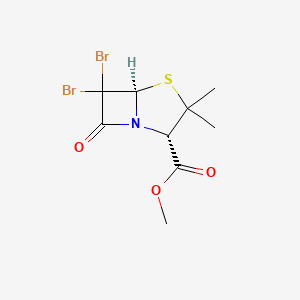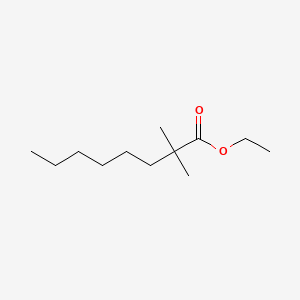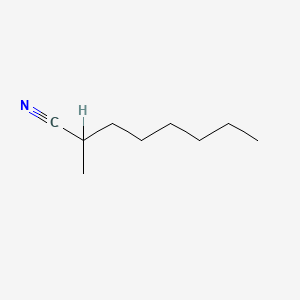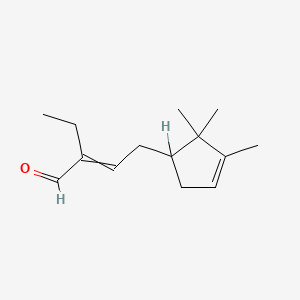![molecular formula C8H9N B1619728 6,7-dihydro-5H-cyclopenta[c]pyridine CAS No. 533-35-7](/img/structure/B1619728.png)
6,7-dihydro-5H-cyclopenta[c]pyridine
Overview
Description
6,7-Dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclocondensation Reaction: One of the efficient methods for synthesizing 6,7-dihydro-5H-cyclopenta[c]pyridine involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
Multicomponent Condensation: Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6,7-Dihydro-5H-cyclopenta[c]pyridine can undergo oxidation reactions.
Substitution: The compound can also participate in substitution reactions, particularly involving nucleophilic addition and alkylation.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Various alkylating agents such as 1,2-dibromoethane and benzyl chloride can be used in the presence of bases like triethylamine (Et3N).
Major Products
Oxidation: 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one analogues.
Substitution: Various alkylated derivatives of this compound.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[c]pyridine and its derivatives have been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a structural fragment in the development of drugs with hypoglycemic activity, calcium channel antagonists, and protein kinase inhibitors.
Materials Science: Derivatives of this compound have been investigated as corrosion inhibitors for carbon steel, demonstrating high inhibition efficiency in acidic environments.
Biological Probes: Some derivatives have been used as fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives varies depending on their specific application:
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:
2,3-Cyclopentenopyridine: This compound shares a similar fused ring structure but differs in the position and type of substituents.
Cyclopenta[b]pyridine: Another closely related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for various applications.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-4-5-9-6-8(7)3-1/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBSGRUHELUMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201445 | |
| Record name | 6,7-Dihydro-5H-2-pyrindine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-35-7 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-2-pyrindine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5H-2-pyrindine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dihydro-5H-2-pyrindine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



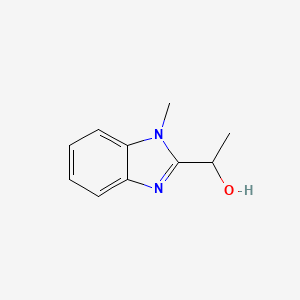
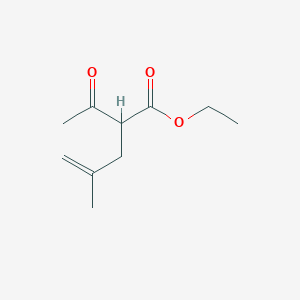
![(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDEN-1-ONE](/img/structure/B1619651.png)

